Cas no 342811-68-1 ((E)-5-O-caffeoylquinic acid)

(E)-5-O-caffeoylquinic acid structure
(E)-5-O-caffeoylquinic acid structure
상품 이름:(E)-5-O-caffeoylquinic acid
CAS 번호:342811-68-1
MF:C16H18O9
메가와트:354.308725833893
CID:2080485
PubChem ID:5280633

(E)-5-O-caffeoylquinic acid 화학적 및 물리적 성질

이름 및 식별자

    • (E)-5-O-caffeoylquinic acid
    • 3-CQA
    • 3-O-(trans-caffeoyl)quinic acid
    • 3-O-caffeoylquinic acid
    • 3-O-caffeoyl-quinic acid
    • 3-O-trans-caffeoylquininc acid
    • 5-CQA
    • 5-O-caffeoyl-quinic acid
    • chlorogenic acid
    • neochlorogenic acid
    • trans 5-o-caffeoylquinic acid
    • Cyclohexanecarboxylic acid,3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-,(1R,3R,4S,5R)-
    • trans-5-O-caffeoyl-D-quinate
    • 3-O-(E)-CAFFEOYLQUINIC ACID
    • (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • neochlorogenic_acid
    • Neochlorogenic acid, from Lonicera japonica, >=98.0% (HPLC)
    • (1R,3R,4S,5R)-3-((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • UNII-O4601UER1Z
    • C17147
    • Neochlorogenic-acid
    • [1R - (1alpha,3alpha,4alpha,5beta )] - 3 - [[3 - (3,4 - dihydroxyphenyl) - 1 - oxoallyl]oxy] - 1,4,5 - trihydroxycyclohexanecarboxylic acid
    • ACon1_000392
    • CWVRJTMFETXNAD-NXLLHMKUSA-N
    • FN41805
    • Neochlorogenate
    • CYCLOHEXANECARBOXYLIC ACID, 3-(((2E)-3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-1,4,5-TRIHYDROXY-, (1R,3R,4S,5R)-
    • 212-997-1
    • trans-Neochlorogenic acid
    • DTXSID301347903
    • AKOS015901853
    • 5-O-caffeoyl quinic acid
    • NCGC00169121-01
    • 5-Caffeoylquinic acid
    • BDBM50163308
    • AS-75008
    • CCG-268077
    • HMS3886H18
    • (E)-Neochlorogenic Acid
    • Neochlorogenic acid (Standard)
    • CS-3770
    • 656B3E48-4F1F-4FC8-A3B2-B0FADAB84AF5
    • 5-Caffeylquinic acid
    • (1R,3R,4S,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
    • HY-N0722R
    • Q6992128
    • trans-5-O-Caffeoylquinic acid
    • 5-O-(trans-3,4-Dihydroxycinnamoyl)-D-quinic acid
    • CHEBI:16384
    • EINECS 212-997-1
    • Nochlorogenic acid
    • 1D-[1(OH),3,4/5]-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.(E),4.ALPHA.,5.BETA.))-
    • MFCD10566639
    • CHEMBL249450
    • Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1R-(1alpha,3alpha,4alpha,5beta))-
    • SCHEMBL18317299
    • NS00097276
    • (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-3-((3-(3,4-DIHYDROXYPHENYL)-1-OXOALLYL)OXY)-1,4,5-TRIHYDROXYCYCLOHEXANECARBOXYLIC ACID
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-
    • Quinic acid, 5-caffeoyl-, E-
    • SCHEMBL13567302
    • NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT) [DSC]
    • AC-6061
    • HY-N0722
    • (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxy-cyclohexanecarboxylic acid
    • DA-66022
    • 342811-68-1
    • N1155
    • NCGC00169121-02
    • O4601UER1Z
    • (1R,3R,4S,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • (1R-(1alpha,3alpha,4alpha,5beta))-3-((3-(3,4-Dihydroxyphenyl)-1-oxoallyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
    • NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT)
    • s9136
    • 906-33-2
    • trans-5-O-caffeoyl-D-quinic acid
    • 5-O-Caffeoylquinic acid
    • Neochlorogenic acid, analytical standard
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1alpha,3alpha(E),4alpha,5beta))-
    • 인치: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+
    • InChIKey: CWVRJTMFETXNAD-DUXPYHPUSA-N
    • 미소: OC1CC(O)(CC(OC(=O)\C=C\c2ccc(O)c(O)c2)C1O)C(O)=O

계산된 속성

  • 정밀분자량: 354.09508215Da
  • 동위원소 질량: 354.09508215Da
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 6
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 25
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 534
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 4
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -0.4
  • 토폴로지 분자 극성 표면적: 165Ų

추천 기사

추천 공급업체
Handan Zechi Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Henglvyuan Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
上海贤鼎生物科技有限公司